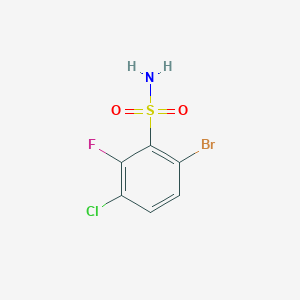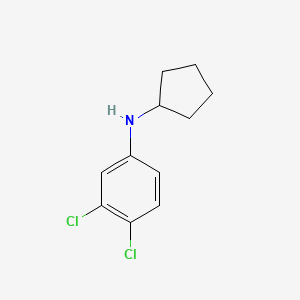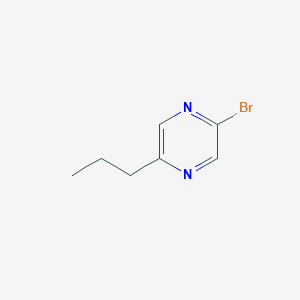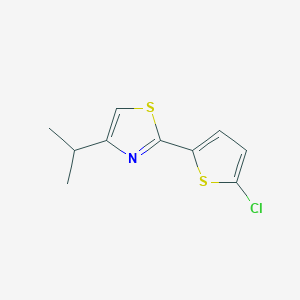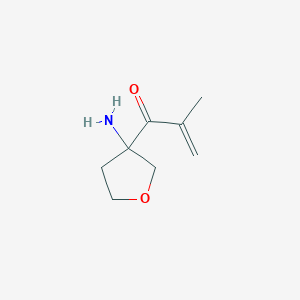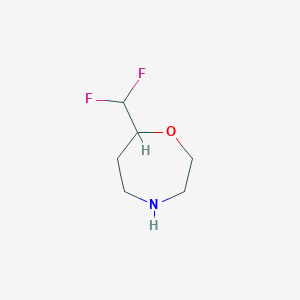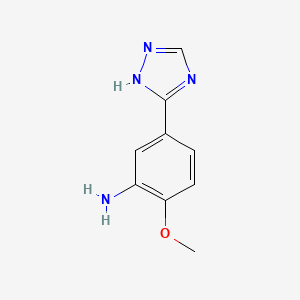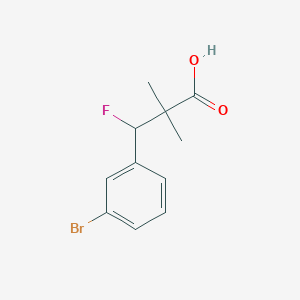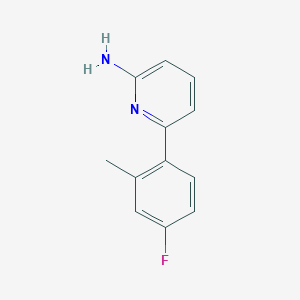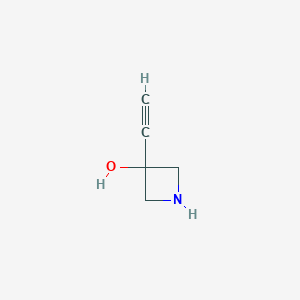![molecular formula C17H17NO4 B13181164 (2E)-3-[3-ethoxy-4-(pyridin-4-ylmethoxy)phenyl]acrylic acid](/img/structure/B13181164.png)
(2E)-3-[3-ethoxy-4-(pyridin-4-ylmethoxy)phenyl]acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-3-[3-ethoxy-4-(pyridin-4-ylmethoxy)phenyl]acrylic acid is an organic compound that belongs to the class of acrylic acids This compound is characterized by the presence of an ethoxy group, a pyridinylmethoxy group, and a phenyl group attached to an acrylic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[3-ethoxy-4-(pyridin-4-ylmethoxy)phenyl]acrylic acid typically involves a multi-step process. One common method starts with the preparation of the intermediate 3-ethoxy-4-(pyridin-4-ylmethoxy)benzaldehyde. This intermediate is then subjected to a Knoevenagel condensation reaction with malonic acid or its derivatives under basic conditions to yield the desired acrylic acid derivative. The reaction conditions often include the use of a base such as piperidine or pyridine and a solvent like ethanol or methanol. The reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to enhance the efficiency of the production process.
化学反应分析
Types of Reactions
(2E)-3-[3-ethoxy-4-(pyridin-4-ylmethoxy)phenyl]acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alkane or alcohol.
Substitution: The ethoxy and pyridinylmethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(2E)-3-[3-ethoxy-4-(pyridin-4-ylmethoxy)phenyl]acrylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, coatings, and adhesives due to its unique chemical properties.
作用机制
The mechanism of action of (2E)-3-[3-ethoxy-4-(pyridin-4-ylmethoxy)phenyl]acrylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to a therapeutic effect. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
(2E)-3-[3-ethoxy-4-(pyridin-3-ylmethoxy)phenyl]acrylic acid: Similar structure but with a pyridin-3-ylmethoxy group.
(2E)-3-[3-ethoxy-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid: Similar structure but with a pyridin-2-ylmethoxy group.
(2E)-3-[3-methoxy-4-(pyridin-4-ylmethoxy)phenyl]acrylic acid: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness
The unique combination of the ethoxy group, pyridin-4-ylmethoxy group, and phenyl group in (2E)-3-[3-ethoxy-4-(pyridin-4-ylmethoxy)phenyl]acrylic acid imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
属性
分子式 |
C17H17NO4 |
|---|---|
分子量 |
299.32 g/mol |
IUPAC 名称 |
(E)-3-[3-ethoxy-4-(pyridin-4-ylmethoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C17H17NO4/c1-2-21-16-11-13(4-6-17(19)20)3-5-15(16)22-12-14-7-9-18-10-8-14/h3-11H,2,12H2,1H3,(H,19,20)/b6-4+ |
InChI 键 |
SXJFSHBDTRILOR-GQCTYLIASA-N |
手性 SMILES |
CCOC1=C(C=CC(=C1)/C=C/C(=O)O)OCC2=CC=NC=C2 |
规范 SMILES |
CCOC1=C(C=CC(=C1)C=CC(=O)O)OCC2=CC=NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


